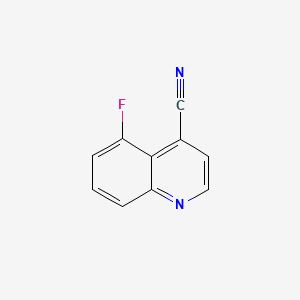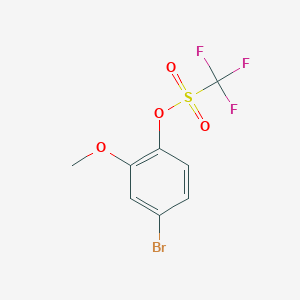
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound with the molecular formula C8H6BrF3O4S. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the ortho position is replaced by a methoxy group. The trifluoromethanesulfonate group is attached to the phenyl ring, making it a versatile compound in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 4-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can direct electrophilic aromatic substitution reactions to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. The reactions are usually performed in solvents like toluene or ethanol.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Cross-Coupling Reactions: The products are biaryl compounds or other carbon-carbon bonded structures.
Electrophilic Aromatic Substitution: The products are typically brominated, nitrated, or sulfonated phenyl derivatives.
科学研究应用
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. The bromine and methoxy groups also influence the reactivity of the compound by directing reactions to specific positions on the ring.
相似化合物的比较
Similar Compounds
- 4-methoxyphenyl trifluoromethanesulfonate
- 2-methoxyphenyl trifluoromethanesulfonate
- 4-bromo-2-methylphenyl trifluoromethanesulfonate
Uniqueness
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which provide specific electronic and steric effects. These effects influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H6BrF3O4S |
|---|---|
分子量 |
335.10 g/mol |
IUPAC 名称 |
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI 键 |
DJYXFUAYEUFKMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



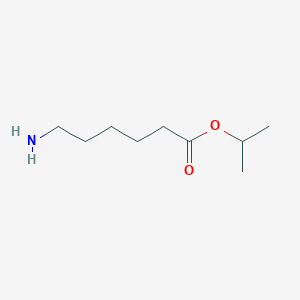
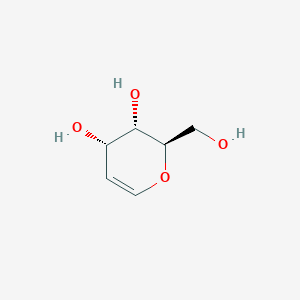
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
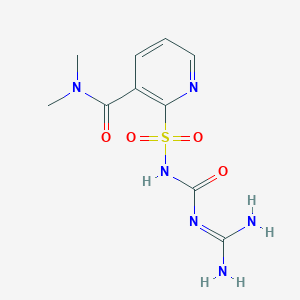
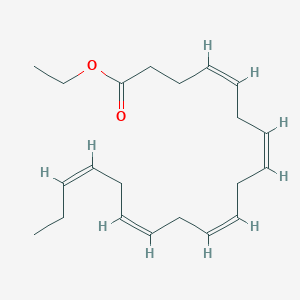
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
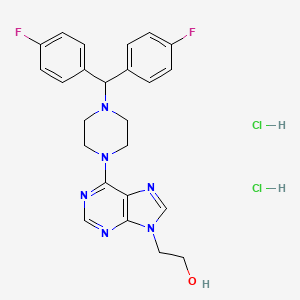
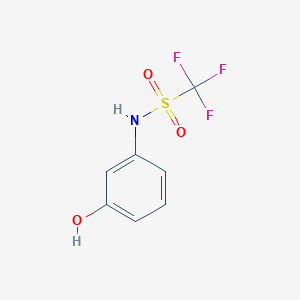
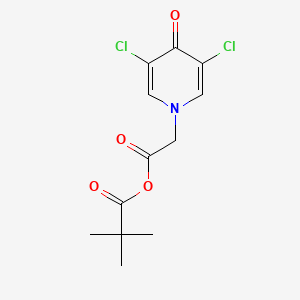
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
